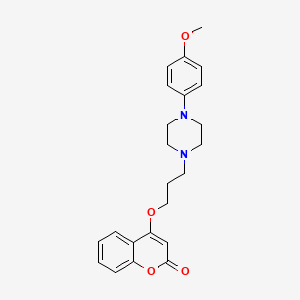

4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Description

Structure and Synthesis: The compound features a chromen-2-one core substituted at the 4-position with a propoxy linker connected to a piperazine ring. The piperazine is further functionalized with a 4-methoxyphenyl group at the N4 position. Synthesis typically involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-ylpropoxy)chromen-2-one with 4-methoxybenzaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol . This method yields the target compound with moderate to high purity, as confirmed by NMR and IR spectroscopy .

Properties

IUPAC Name |

4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-27-19-9-7-18(8-10-19)25-14-12-24(13-15-25)11-4-16-28-22-17-23(26)29-21-6-3-2-5-20(21)22/h2-3,5-10,17H,4,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJCOOGVMJBASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC(=O)OC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to interact with monoamine neurotransmitters. These neurotransmitters play a crucial role in regulating mood, anxiety, and cognitive function.

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets leading to changes in neurotransmitter activity. For instance, MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs of abuse such as amphetamines.

Biochemical Pathways

Given its potential interaction with monoamine neurotransmitters, it may influence pathways related to mood regulation, anxiety, and cognitive function.

Biological Activity

The compound 4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a derivative of coumarin and piperazine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, receptor affinities, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a coumarin moiety linked to a piperazine ring via a propoxy chain, contributing to its pharmacological properties.

Antidepressant Activity

Research indicates that coumarin-piperazine derivatives exhibit antidepressant-like effects. The compound's ability to interact with serotonin receptors is crucial in mediating these effects. Specifically, modifications in the piperazine ring have demonstrated varying affinities for the 5-HT1A receptor, which is implicated in mood regulation. For instance, certain derivatives have shown significant binding affinities, suggesting that structural variations can enhance antidepressant activity .

Anticancer Properties

Coumarin derivatives, including this compound, have been studied for their anticancer properties. In vitro studies have shown that modifications to the coumarin structure can lead to increased cytotoxicity against various cancer cell lines. The presence of the piperazine moiety is believed to enhance the interaction with cellular targets involved in cancer progression .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies indicate that it exhibits moderate activity against Gram-positive bacteria and certain fungal strains. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .

Receptor Affinity Studies

Table 1 summarizes the receptor binding affinities of various derivatives related to the compound:

| Compound | Receptor Type | pK_i Value | Biological Activity |

|---|---|---|---|

| This compound | 5-HT1A | 7.93 ± 0.07 | Antidepressant |

| 4-methyl-7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarin | D2 | 9.07 ± 0.10 | Antipsychotic |

| Other derivatives | Various | Range: 5.0 - 9.0 | Variable |

The data suggest that the presence of specific substituents on the piperazine ring significantly influences receptor affinity and biological activity.

Study on Antidepressant Effects

A study conducted by Santana et al. (2002) investigated the antidepressant-like effects of several coumarin-piperazine derivatives in animal models. The results indicated that compounds with higher affinity for the 5-HT1A receptor exhibited significant reductions in depressive-like behaviors without inducing catalepsy, suggesting a favorable safety profile .

Anticancer Activity Assessment

In another study, a series of coumarin derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results showed that compounds similar to This compound displayed IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Key Properties :

- The propoxy linker and chromen-2-one core contribute to planar molecular geometry, favoring π-π stacking interactions in biological targets .

Comparison with Structural Analogs

Piperazine-Substituted Chromen-2-one Derivatives

Key Observations :

- Steric Factors : Bulky substituents like naphthalen-1-ylmethyl (4h) reduce synthetic yields, suggesting steric challenges during reductive amination .

- Solubility : Hydroxy-substituted analogs (4e, 4d) exhibit enhanced aqueous solubility, whereas the target compound’s methoxy group may favor lipid membrane permeability .

Chromen-2-one Derivatives with Heterocyclic Moieties

Key Observations :

- The 4-methoxyphenyl group in 8l shows moderate antibacterial activity compared to bromophenyl (8k), indicating halogenation enhances potency .

- Oxazole-linked chromenones (30, 33) demonstrate substituent-dependent activity: electron-donating groups (e.g., methoxy) favor antibacterial effects, while hydroxy groups enhance antifungal action .

Physicochemical and Structural Comparisons

- Melting Points : Derivatives with rigid substituents (e.g., naphthyl in 4h) exhibit higher melting points (>150°C) due to crystallinity, whereas flexible chains (e.g., propoxy) lower melting points (~100–120°C) .

- NMR Shifts : The 4-methoxyphenyl group in the target compound would show a singlet at δ ~3.8 ppm (OCH3) and aromatic protons at δ ~6.8–7.4 ppm, distinct from hydroxybenzyl analogs (δ ~5–6 ppm for –OH) .

- Molecular Docking: Piperazine-containing chromenones likely target serotonin (5-HT1A/2A) or dopamine receptors, with the 4-methoxyphenyl group optimizing hydrophobic pocket interactions .

Q & A

Q. Key characterization methods :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, coumarin carbonyl at ~160 ppm) .

- HRMS : To verify molecular ion peaks and isotopic patterns .

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities:

- Crystallization : Slow evaporation of dichloromethane/methanol mixtures often yields suitable crystals (as in for analogous coumarin-piperazine hybrids) .

- Refinement : SHELX software (e.g., SHELXL) refines crystal structures, addressing disorders in flexible propoxy or piperazine moieties. highlights SHELX’s robustness in handling high-resolution data and twinned crystals .

- Key parameters : Bond angles (e.g., C-O-C in propoxy chains) and torsion angles (piperazine ring puckering) reveal steric or electronic constraints. For example, reports triclinic crystal systems (space group P1) with unit cell dimensions aiding in conformational analysis .

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.8 ppm), coumarin carbonyl (δ ~160 ppm), and piperazine CH₂ signals (δ 2.5–3.5 ppm). provides detailed assignments for similar hybrids .

- IR spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for coumarin) and aromatic C-H bending (~1500 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ at m/z 435.2 for C₂₄H₂₇N₂O₄⁺) .

Advanced: How can molecular docking explain the compound’s putative biological targets?

Answer:

- Receptor preparation : Use AutoDockTools to add polar hydrogens and assign charges to proteins (e.g., carbonic anhydrase XII or P-gp, as in ) .

- Grid generation : Define binding pockets (e.g., 60 × 60 × 60 Å grid for piperazine interactions). highlights cross-docking validation for flexible sidechains .

- Docking parameters : Lamarckian genetic algorithm (100 runs, population size 150) predicts binding poses. Key interactions include:

Advanced: How to address contradictions in reported biological activity data?

Answer:

Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:

Control standardization : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase XII in ) .

SAR analysis : Compare substituent effects. For example, replacing 4-methoxyphenyl with 4-ethoxyphenyl () alters logP and target affinity .

Cellular vs. enzymatic assays : notes discrepancies in PARP inhibitor activity due to cell permeability differences .

Basic: What are the compound’s potential therapeutic applications?

Answer:

- Antimicrobial activity : Piperazine-coumarin hybrids in show MIC values of 4–16 µg/mL against S. aureus .

- Carbonic anhydrase XII inhibition : reports IC₅₀ values <100 nM, suggesting utility in overcoming tumor multidrug resistance .

- 5-HT receptor modulation : Analogous compounds in exhibit nanomolar agonist activity, indicating CNS applications .

Advanced: How to optimize synthetic yield for scale-up research?

Answer:

- Solvent selection : Dry acetonitrile () improves coupling efficiency vs. ethanol .

- Catalysis : Use Pd/C or NaI for nucleophilic substitution ( achieves 71% yield via optimized H₂O₂/NaOH conditions) .

- Purification : Gradient elution (CH₂Cl₂/2-propanol/NH₄OH) in enhances purity (>95%) for pharmacological assays .

Advanced: What computational tools predict metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.